2,3-Difluorophenyl azide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

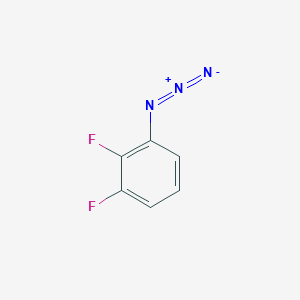

2,3-Difluorophenyl azide is a chemical compound that is part of the azides family . Azides are substances containing the N3 group and exist as inorganic salts, organic compounds, organo-metals, or complexes .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. For instance, the compound N-(2,3-Difluorophenyl)-2-fluorobenzamide was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline using standard synthetic procedures . Another method involves the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

Chemical Reactions Analysis

Azides, including this compound, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . They have been used in strain-promoted [3+2] cycloaddition (SP-32CA) reactions .

科学的研究の応用

Photochemistry and Spectroscopy :

- A study by Mandel et al. (2005) explored the solution-phase photochemistry of 2,6-difluorophenyl azide using time-resolved infrared spectroscopy. They observed vibrational bands of singlet 2,6-difluorophenyl nitrene, highlighting its reactivity and potential applications in photochemistry (Mandel, Liu, Hadad, & Platz, 2005).

- Leyva et al. (1998) studied the photochemistry of several fluorophenyl azides, including 2,6-difluorophenyl azides. They found that these azides form hydrazines as major products, demonstrating their potential in synthetic photochemistry (Leyva & Sagredo, 1998).

Chemical Synthesis and Drug Development :

- Richardson et al. (1990) discussed the discovery of fluconazole, a notable antifungal agent, where 2,4-difluorophenyl derivatives played a significant role. This underscores the importance of difluorophenyl compounds in drug development (Richardson, Cooper, Marriott, Tarbit, Troke, & Whittle, 1990).

- Bentley et al. (2002) detailed the discovery of fosfluconazole, a water-soluble prodrug of Diflucan, where 2,4-difluorophenyl derivatives played a critical role, highlighting their utility in prodrug development (Bentley, Butters, Green, Learmonth, Macrae, Morland, & O'Connor, 2002).

Biological Applications :

- Samper et al. (2017) synthesized platinum(II) complexes with hydroxy-azo-2,6-difluorobenzene, demonstrating their potential as anticancer agents. This indicates the biomedical applications of difluorophenyl derivatives in oncology (Samper, Marker, Bayón, MacMillan, Keresztes, Palacios, & Wilson, 2017).

Material Science and Polymer Chemistry :

- Noy et al. (2019) demonstrated the use of azide-functionalized polymers for efficient postpolymerization modifications, highlighting the role of fluorophenyl azides in advanced material science applications (Noy, Li, Smolan, & Roth, 2019).

Analytical Chemistry and Imaging :

- Hammers et al. (2015) developed an azide-functionalized fluorophore for detecting hydrogen sulfide, demonstrating the application of fluorophenyl azides in sensitive chemical detection and imaging techniques (Hammers, Taormina, Cerda, Montoya, Seidenkranz, Parthasarathy, & Pluth, 2015).

Safety and Hazards

Azides, including 2,3-Difluorophenyl azide, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Therefore, caution should be exercised when using azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .

将来の方向性

The synthesis and applications of azides, including 2,3-Difluorophenyl azide, continue to be an area of active research. They have seen applications in organic synthesis and pharmaceuticals, and through biopolymers and biochemistry . Future research directions may include the development of new synthetic strategies and the discovery of new pharmacological properties of these compounds .

作用機序

Target of Action

The primary target of 2,3-Difluorophenyl azide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is overexpressed in a variety of cancers, especially breast and ovarian cancers .

Mode of Action

This compound interacts with its target, PARP1, by inhibiting its enzymatic activity . This compound shows high selectivity and high potency against the PARP1 enzyme . In the context of azides, they can be used as nucleophiles in S N 2 reactions .

生化学分析

Biochemical Properties

Azides are generally known for their reactivity and versatility in chemistry . They can participate in a variety of reactions, including the Huisgen 1,3-dipolar cycloaddition, which yields 1,2,3-triazoles . This reaction is often used in the synthesis of various biologically active compounds .

Cellular Effects

For instance, some azides have been used as inhibitors of poly (ADP-ribose) polymerase 1 (PARP1), a protein overexpressed in various cancers .

Molecular Mechanism

The exact molecular mechanism of action of 2,3-Difluorophenyl azide is not well-known. Azides are known to participate in various reactions at the molecular level. For instance, they can act as nucleophiles in substitution reactions . In the context of biochemistry, this could potentially lead to the modification of biomolecules, affecting their function.

Metabolic Pathways

Azides can potentially be involved in various metabolic reactions due to their reactivity .

特性

IUPAC Name |

1-azido-2,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNOUJKOFZTVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)

![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)

![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)

![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)